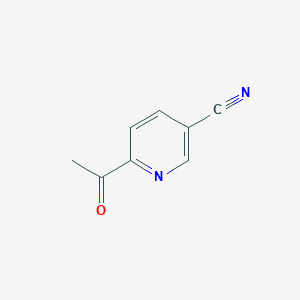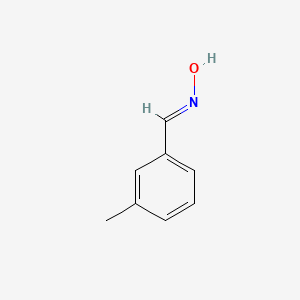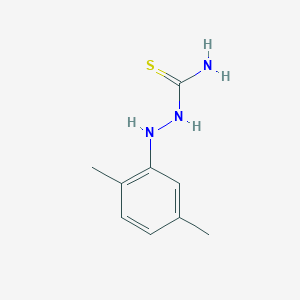
(2,5-Dimethylanilino)thiourea
概要
説明
“(2,5-Dimethylanilino)thiourea” is a chemical compound . Thiourea, a related compound, is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesis of thiourea involves the use of Lawesson’s reagent and urea .Molecular Structure Analysis
Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . The weakening of the C-S bond by C-N pi-bonding is indicated by the short C=S bond in thiobenzophenone, which is 1.63 Å .Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea .Physical and Chemical Properties Analysis
Thiourea is an organosulphur compound similar to urea in which the oxygen atom is replaced by a sulphur atom . It has a molecular weight of 76.121 . It is neither acidic nor alkaline when urea dissolves in water .科学的研究の応用
Structural Influence in Thiourea Derivatives
Thiourea derivatives, including (2,5-Dimethylanilino)thiourea, have been studied for their structural properties and biological activities. Phenethyl thiazolyl thiourea derivatives, with their heterocyclic ring structures, show potent antiviral activity. These derivatives can inhibit the reverse transcriptase enzyme by binding to its non-nucleoside inhibitor site. X-ray crystal structure analysis of substituted thiourea compounds, including 2,5-dimethoxy substituted phenethyl thiourea, has been crucial in understanding their hydrogen bonding characteristics and biological activity (Venkatachalam, Sudbeck, & Uckun, 2005).
Antioxidant Properties
Thiourea demonstrates antioxidant effects beyond its hydroxyl radical scavenging abilities. For instance, thiourea can protect proteins against copper-induced oxidative damage by forming a redox-inactive thiourea-copper complex. This indicates the potential of thiourea derivatives in reducing oxidative stress and damage in biological systems (Zhu, Antholine, & Frei, 2002).
Enzyme Inhibition
Thiourea derivatives have been synthesized and tested as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. These compounds exhibit competitive inhibition and have been evaluated for their potential in therapeutic applications (Korkmaz et al., 2015).
Application in Fluorescence Probing
Thiourea derivatives have been used in the development of novel fluorescence probes. A study involving p-acid-Br and thiourea demonstrated the potential of thiourea derivatives in sensitive assays for detecting thiourea in various samples, highlighting their applicability in analytical chemistry (Wang et al., 2016).
Catalysis in Organic Synthesis
Bifunctional thiourea derivatives have been synthesized and shown to be highly efficient catalysts for asymmetric Michael reactions in organic synthesis. These derivatives offer new possibilities for the development of chiral compounds and pharmaceuticals (Okino et al., 2005).
Anticancer Activity
Novel thiourea derivatives with sulfonamide moieties have been explored for their anticancer properties, specifically through COX-2 enzyme inhibition. These compounds have shown selective cytotoxicity against various cancer cells and potential as chemosensitizers (Ghorab et al., 2017).
作用機序
Target of Action
(2,5-Dimethylanilino)thiourea, like other thiourea derivatives, has been found to interact with several key enzymes in the body. These include α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes such as carbohydrate digestion, neurotransmission, and regulation of glucose metabolism .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of these enzymes. For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars. This inhibition can help manage blood sugar levels, making these compounds potentially useful in the treatment of diabetes . Similarly, by inhibiting AChE and BuChE, which are involved in the breakdown of the neurotransmitter acetylcholine, the compound can influence neurotransmission .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase slows down the breakdown of carbohydrates, affecting the glucose metabolism pathway . The inhibition of AChE and BuChE affects the cholinergic system, which plays a key role in memory and learning, muscle function, and other aspects of the nervous system .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific enzymes it targets. For instance, by inhibiting α-amylase and α-glucosidase, it can help regulate blood sugar levels . By inhibiting AChE and BuChE, it can potentially influence neurological functions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and activity .
Safety and Hazards
将来の方向性
Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been used in the processes of obtaining drugs . The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .
生化学分析
Biochemical Properties
(2,5-Dimethylanilino)thiourea and its derivatives have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . These properties are believed to be due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Cellular Effects
The cellular effects of this compound are diverse. For instance, thiourea derivatives have shown remarkable inhibition activity when compared with standard inhibitors . This suggests that this compound could have a significant impact on various types of cells and cellular processes.
Molecular Mechanism
It is believed that the biological activity of these compounds is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Temporal Effects in Laboratory Settings
Thiourea and its derivatives have been found to possess numerous beneficial properties, suggesting that they could have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that thiourea and some monosubstituted thioureas are toxic and tumorogenic .
Metabolic Pathways
It is known that thiourea and its derivatives have a wide range of uses in organic synthesis reactions as intermediates .
Transport and Distribution
It is known that thiourea and its derivatives have a wide range of uses in organic synthesis reactions as intermediates .
Subcellular Localization
It is known that thiourea and its derivatives have a wide range of uses in organic synthesis reactions as intermediates .
特性
IUPAC Name |
(2,5-dimethylanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOJKRFUDRHUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251255 | |
| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56737-76-9 | |
| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


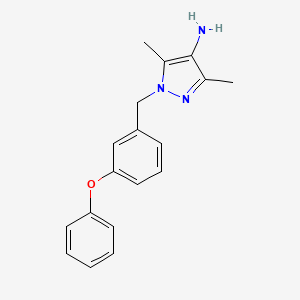
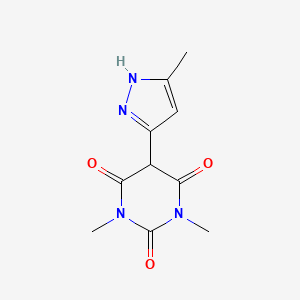
![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)
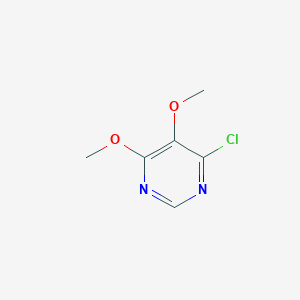
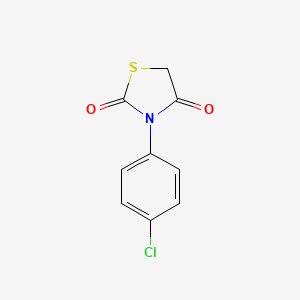
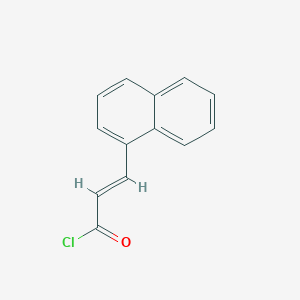
![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)
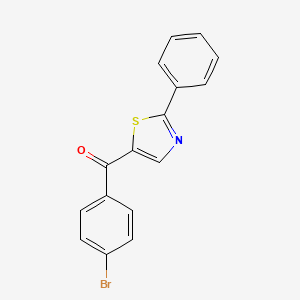


![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)
![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)
